Benzalkonium bromide

Description

See also: Benzododecinium (has active moiety); Benzododecinium bromide; methenamine (component of).

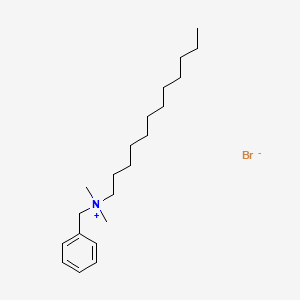

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-dodecyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSLHYAUZSPBIU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10328-35-5 (Parent) | |

| Record name | Benzododecinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048698 | |

| Record name | Benzyldodecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7281-04-1 | |

| Record name | Benzyldimethyldodecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7281-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzododecinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyldodecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZODODECINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRY12B2TQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Benzalkonium Bromide Against Gram-Positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzalkonium bromide (BB), a quaternary ammonium (B1175870) compound, is a widely utilized cationic surfactant with potent antimicrobial properties against a broad spectrum of microorganisms, including Gram-positive bacteria.[1] Its primary mechanism of action involves a multi-step assault on the bacterial cell envelope, leading to a catastrophic loss of cellular integrity and subsequent cell death.[2] This technical guide provides a comprehensive analysis of the core mechanisms of this compound against Gram-positive bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and experimental workflows.

Core Mechanism of Action

The bactericidal activity of this compound is principally attributed to its amphiphilic molecular structure, which features a positively charged hydrophilic head and a lipophilic alkyl tail.[2] This configuration facilitates a series of interactions with the Gram-positive bacterial cell, culminating in its demise.

The process can be delineated into the following stages:

-

Electrostatic Adsorption: The initial interaction is driven by the electrostatic attraction between the cationic head of the this compound molecule and the negatively charged components of the Gram-positive bacterial cell surface.[2] These negatively charged components include teichoic and lipoteichoic acids embedded within the thick peptidoglycan layer.

-

Hydrophobic Insertion and Membrane Disruption: Following adsorption, the hydrophobic alkyl chain of this compound inserts into the lipid bilayer of the cytoplasmic membrane.[2] This intercalation disrupts the highly organized structure of the membrane phospholipids, leading to a disorganization of the lipid bilayer, the formation of pores, and an increase in membrane fluidity.[2][3]

-

Leakage of Intracellular Components: The compromised integrity and selective permeability of the cell membrane result in the rapid and uncontrolled leakage of essential intracellular components.[2][4] This includes the efflux of small ions such as potassium (K⁺), as well as larger molecules like amino acids, nucleotides, and adenosine (B11128) triphosphate (ATP).[1][2]

-

Enzyme Inhibition and Metabolic Disruption: Upon entry into the cell, this compound can interfere with crucial metabolic processes by denaturing essential cellular proteins and inhibiting enzyme activity.[1] This further contributes to the cessation of cellular functions and ultimately leads to cell death.

-

Interaction with Nucleic Acids: this compound has also been shown to induce DNA strand breaks, which can contribute to its cytotoxic effects.[5]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

| Gram-Positive Bacterium | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |

| Staphylococcus aureus | <12.5 µg/mL | - | [6] |

| Staphylococcus epidermidis | <12.5 µg/mL | - | [6] |

| Listeria monocytogenes | 30 mg/L | 35 mg/L | [7] |

| Listeria monocytogenes | 0.25 - 20.00 ppm | 0.50 - 20.00 ppm | [8] |

| Bacillus cereus | 140 mg/L | 160 mg/L | [7] |

| Streptococcus agalactiae | MIC90: 3.12 mg/L | 0.78 - 12.50 mg/L | [9] |

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.[10]

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration significantly higher than the expected MIC.

-

Preparation of Bacterial Inoculum: Culture the Gram-positive bacterial strain of interest in an appropriate broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Broth Microdilution Assay:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculate each well with 10 µL of the prepared bacterial inoculum.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

-

-

Determination of MBC:

-

From the wells showing no visible growth in the MIC assay, subculture a 10 µL aliquot onto an appropriate agar (B569324) medium.

-

Incubate the agar plates at the optimal growth temperature for 24-48 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

-

2. Assessment of Cell Membrane Damage via Leakage of Intracellular Components

This protocol measures the leakage of potassium ions (K⁺) as an indicator of membrane damage.

-

Bacterial Cell Preparation: Grow the target Gram-positive bacterium to the mid-logarithmic phase, then harvest the cells by centrifugation. Wash the cell pellet twice with a low-potassium buffer (e.g., MES-Tris buffer) and resuspend in the same buffer to a specific optical density.

-

Exposure to this compound:

-

Equilibrate the bacterial suspension at room temperature.

-

Add this compound to the bacterial suspension to achieve the desired final concentrations (typically around the MIC and MBC values).

-

Include a control sample with no this compound.

-

Incubate the suspensions at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement of Extracellular Potassium:

-

Centrifuge the bacterial suspensions to pellet the cells.

-

Carefully collect the supernatant.

-

Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectroscopy.

-

-

Data Analysis: An increase in the extracellular potassium concentration in the this compound-treated samples compared to the control indicates damage to the cell membrane.

Mandatory Visualizations

Caption: Mechanism of action of this compound against Gram-positive bacteria.

Caption: Experimental workflow for investigating antimicrobial action.

This compound exerts its potent bactericidal effect against Gram-positive bacteria through a multi-faceted mechanism that commences with electrostatic attraction to the cell surface, followed by the disruption of the cytoplasmic membrane's integrity. This leads to the leakage of vital intracellular components and the inhibition of essential cellular processes, culminating in cell death. A thorough understanding of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is crucial for the effective application of this compound in clinical and industrial settings and for the development of novel antimicrobial strategies.

References

- 1. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. Synergistic Antibacterial Activity of this compound and Cu-Bearing Duplex Stainless Steel against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of benzalkonium chloride in DNA strand breaks in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Benzalkonium bromide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analysis of benzalkonium bromide (BB), a quaternary ammonium (B1175870) cationic surfactant widely utilized for its broad-spectrum antimicrobial properties.[1][2] As a crucial component in disinfectants, antiseptics, and as a preservative in pharmaceutical formulations, a thorough understanding of its physicochemical characteristics and mechanism of action is paramount for its effective and safe application.[1][3]

Core Chemical and Physical Properties

This compound is a mixture of alkyldimethylbenzylammonium bromides, with the alkyl chain lengths typically varying (e.g., C12, C14, C16), which influences its physical and antimicrobial properties.[1][2] It is a stable compound, resistant to changes in light and heat, and is non-volatile, allowing for extended storage.[3]

| Property | Value |

| Synonyms | Benzyldimethyldodecylammonium bromide, N-Benzyl-N,N-dimethyldodecan-1-aminium bromide[1] |

| Molecular Formula | C21H38BrN[4][5] |

| Molecular Weight | 384.44 g/mol [6][4] |

| Appearance | Yellow-white waxy solid or gel[1][3] |

| Solubility | Easily soluble in water and ethanol.[1][3] Soluble in acetone.[7] Also soluble in ketone solvents.[8] |

| Melting Point | 50-55 °C[1][3] |

| Flash Point | 110 °C[1][3] |

| Nature | Cationic Surfactant[1] |

| Critical Micelle Concentration (CMC) | 0.008% in sodium hypochlorite (B82951) solution[9] |

Chemical Structure and Aggregation

The amphiphilic nature of this compound, characterized by a polar cationic "head" and a long nonpolar "tail," is central to its function. The hydrophilic head consists of a quaternary ammonium group, while the hydrophobic tail is a long alkyl chain. This structure enables this compound to self-assemble into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound is the disruption of microbial cell membranes.[1] As a cationic surfactant, its positively charged headgroup is electrostatically attracted to the negatively charged components of bacterial cell surfaces.[10] The hydrophobic alkyl chain then inserts into the lipid bilayer, disrupting membrane integrity.[10][11] This leads to increased membrane permeability and leakage of essential intracellular contents, ultimately resulting in cell death.[10][11]

Cellular Effects on Eukaryotic Cells and Signaling Pathways

While an effective antimicrobial, this compound can also impact eukaryotic cells, a critical consideration in drug development. It has been shown to induce apoptosis and oxidative stress.[1] One of the pathways affected is the NLRP3 inflammasome, a key component of the innate immune system. Benzalkonium chloride has been shown to activate the NLRP3 inflammasome, leading to the secretion of pro-inflammatory cytokines like IL-1β.[12] This process is thought to be triggered by the disruption of ion fluxes across the cell membrane caused by the surfactant properties of benzalkonium compounds.[12]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used method for the accurate determination of this compound content.[13]

-

Instrumentation: A standard HPLC system equipped with a UV detector.[14]

-

Column: A reversed-phase C18 or cyano (CN) column is commonly used.[14]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.02 mol/L sodium heptane (B126788) sulfonate solution with 0.1% triethylamine, pH adjusted to 3.45 with phosphoric acid) is typical. A common ratio is 65:35 acetonitrile (B52724) to buffer.[13]

-

Flow Rate: Approximately 1.0 mL/min.[13]

-

Sample Preparation: Samples are typically diluted with the mobile phase to a suitable concentration. For instance, disinfectant samples can be diluted with water to a concentration of 500 µg/mL.[15]

-

Standard Preparation: A stock solution of a this compound reference standard is prepared and serially diluted to create a calibration curve.[14]

-

Analysis: The peak area of this compound in the sample is compared to the calibration curve to determine its concentration.[13]

UV-Visible Spectrophotometry

This method provides a simpler and faster, though potentially less specific, means of quantification.

-

Principle: This method is based on measuring the light absorbance of aqueous solutions of this compound.[16]

-

Instrumentation: A UV-Visible spectrophotometer.

-

Analytical Wavelength: The maximum absorbance is typically measured at wavelengths around 257 nm, 262 nm, or 268 nm.[16] One method specifies analysis at 517 nm after reaction with silver nitrate (B79036) and eosin (B541160) solution.[17]

-

Sample Preparation: Samples are diluted with a suitable solvent (e.g., water) to fall within the linear range of the calibration curve.

-

Standard Preparation: A series of standard solutions of known this compound concentrations are prepared to generate a calibration curve of absorbance versus concentration.

-

Analysis: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.[17]

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC, such as surface tension.

-

Methodology (Surface Tension):

-

Solution Preparation: Prepare a series of this compound solutions in deionized water with varying concentrations, spanning the expected CMC.[2]

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate).[2]

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is identified as the point where the slope of the curve changes significantly.

-

Safety and Handling

This compound is a hazardous substance that can cause severe skin burns and eye damage.[18] It is harmful if swallowed and can cause respiratory irritation.[18][19] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[19] Work should be conducted in a well-ventilated area.[19] In case of contact with skin or eyes, flush immediately with copious amounts of water.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. News - Introduction of this compound [sprchemical.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Benzalkonium Chloride | C22H40ClN | CID 3014024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy this compound Solution – High-Quality Disinfectant & Raw Material | CAS 7281-04-1 [waycoochem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 12. Benzalkonium chloride initiates proinflammatory responses via NLRP3 inflammasome activation. | Semantic Scholar [semanticscholar.org]

- 13. Measurement of this compound Content by HPLC - IRO Biocide [irobiocide.com]

- 14. benchchem.com [benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wjpps.com [wjpps.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

The Antimicrobial Spectrum of Benzalkonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzalkonium bromide (BB), a quaternary ammonium (B1175870) compound (QAC), is a cationic surfactant with a broad-spectrum antimicrobial activity leveraged extensively in pharmaceutical, clinical, and industrial applications.[1][2][3] It is a principal active ingredient in disinfectants, antiseptics, and as a preservative in multi-dose pharmaceutical products like ophthalmic and nasal sprays.[3][4] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Antimicrobial Action

The primary mode of action for this compound is the disruption of microbial cell membranes.[1][3] As a cationic surfactant, its positively charged quaternary nitrogen headgroup is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[2][5][6]

The mechanism unfolds in several stages:

-

Adsorption and Electrostatic Interaction: The cationic headgroup of BB binds to the negative charges on the microbial cell surface.[5]

-

Hydrophobic Interaction: The long alkyl chain (hydrophobic tail) of the molecule penetrates the lipid bilayer of the cell membrane.[7][8]

-

Membrane Disruption: This intercalation disrupts the structural integrity of the membrane, leading to a dissociation of the lipid bilayer.[9][10][11] This creates hydrophilic gaps, compromising the membrane's fluidity and permeability.[8]

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential low-molecular-weight cytoplasmic contents, such as potassium ions, ATP, and nucleic acids, leading to cell death.[1][12][13]

-

Enzyme Inhibition and Protein Denaturation: At higher concentrations, BB can also cause the denaturation of cellular proteins and inhibit critical membrane-bound enzymes, further contributing to its biocidal effect.[2]

Against enveloped viruses, the mechanism is similar, involving the solubilization of the viral lipid envelope, which is significantly enhanced at concentrations at or above the critical micelle concentration (CMC).[5][14]

Caption: Mechanism of this compound antimicrobial action.

Antimicrobial Spectrum

This compound exhibits a wide range of activity against bacteria, fungi, and enveloped viruses.[1][4][7] Its efficacy is, however, dependent on the alkyl chain length of the molecule; C14 is most effective against Gram-positive bacteria, while C12 is more effective against yeasts and fungi.[10][15]

Antibacterial Activity

This compound is highly effective against Gram-positive bacteria.[9][16] While also active against Gram-negative bacteria, they generally show higher resistance due to their complex outer membrane, which can limit the uptake of the QAC.[6][17] Bacterial spores are considered resistant.[6][10][16]

Table 1: Antibacterial Efficacy of this compound (MIC & MBC)

| Microorganism | Type | MIC (mg/L) | MBC (mg/L) | Reference |

| Staphylococcus aureus | Gram-positive | < 12.5 - 40 | 45 | [6][18][19] |

| Staphylococcus epidermidis | Gram-positive | < 12.5 | - | [19] |

| Listeria monocytogenes | Gram-positive | 30 | 35 | [6][18] |

| Bacillus cereus | Gram-positive (Spore-former) | 140 | 160 | [6][18] |

| Escherichia coli | Gram-negative | 40 - 92 | 45 | [6][7][18] |

| Pseudomonas aeruginosa | Gram-negative | > 200 - 1024 | - | [7][12][19] |

| Salmonella typhimurium | Gram-negative | - | - | [18] |

Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values can vary based on the specific strain, testing methodology, and media composition.

Antifungal Activity

This compound is effective against a variety of fungi, including both yeasts and molds.[4][10] It acts by inhibiting conidium germination and suppressing hyphal elongation.[20][21] Generally, it is fungistatic or fungicidal depending on the concentration.[22]

Table 2: Antifungal Efficacy of this compound (MIC)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Hyaline Fungi (various) | Mold | ≤ 16 | [23] |

| Dematiaceous Fungi (various) | Mold | 8 - 16 | [23] |

| Alternaria spp. | Mold | < 32 | [23] |

| Aspergillus niger | Mold | 0.1 - 2.0 | [20][24] |

| Aspergillus ochraceus | Mold | 0.1 - 2.0 | [24] |

| Penicillium spp. | Mold | 2.0 - 4.0 | [24] |

| Candida spp. | Yeast | - | [22] |

Note: In one study, 0.5% (5000 µg/mL) benzalkonium chloride was rapidly effective against Candida species but less effective against Aspergillus ochraceus.[22][25]

Virucidal Activity

This compound is a potent virucidal agent against enveloped viruses.[1][8] Its cationic surfactant properties allow it to disrupt the lipid envelope, thereby inactivating the virus.[8] Its efficacy against non-enveloped viruses is significantly lower, and some, like poliovirus, are considered resistant.[26][27]

It has demonstrated activity against a range of viruses, including:

-

Coronaviruses (including SARS-CoV)[8]

-

Measles Virus[26]

-

Rabies Virus[26]

-

Adenovirus (concentration-dependent)[27]

Experimental Protocols

Standardized methods are crucial for evaluating the antimicrobial efficacy of this compound. Key protocols include the determination of MIC/MBC and virucidal suspension tests.

Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

The broth microdilution method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[23][28]

Protocol: Broth Microdilution Method

-

Preparation of Inoculum: A culture of the test microorganism is grown in a suitable liquid broth (e.g., Mueller-Hinton Broth) to the mid-exponential phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[28]

-

Serial Dilution: A series of two-fold dilutions of this compound is prepared in a 96-well microtiter plate using sterile broth.[28]

-

Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate.[28] Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).[28]

-

MIC Determination: After incubation, the plate is visually inspected. The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.[28]

-

MBC Determination: To determine the MBC, a small aliquot (e.g., 4 µL) is taken from each well that showed no visible growth and is subcultured onto an agar (B569324) plate.[28]

-

Incubation and Reading: The agar plates are incubated for 24 hours. The MBC is the lowest concentration that results in no colony formation on the subculture plate, indicating a 99.9% kill rate.[28]

Caption: Workflow for MIC and MBC determination.

Virucidal Efficacy Testing (Quantitative Suspension Test)

This protocol, based on standards like ASTM E1052, determines the effectiveness of a disinfectant against a specific virus in suspension.[14]

Protocol: Virucidal Suspension Test

-

Preparation of Reagents: Prepare the desired concentration of this compound solution. Prepare a virus stock of a known titer (e.g., ≥ 10^6 Plaque Forming Units/mL). Prepare a neutralizing solution (e.g., SCDLP broth) to stop the biocidal action.[14][29]

-

Test Condition: The test is performed at a controlled temperature (e.g., 22°C). An interfering substance (e.g., bovine albumin) may be added to simulate "dirty" conditions.[30][31]

-

Exposure: Mix a defined volume of the this compound solution with a volume of the virus stock (e.g., 9 parts disinfectant to 1 part virus).[32]

-

Contact Time: Allow the mixture to incubate for a predetermined contact time (e.g., 1, 5, 10 minutes).[32]

-

Neutralization: At the end of the contact time, add a volume of the neutralizing solution to immediately halt the virucidal activity.[14]

-

Virus Titration: Perform serial dilutions of the neutralized mixture and inoculate them onto susceptible host cell monolayers to determine the remaining infectious virus titer using a standard method like the plaque assay or TCID50 (50% Tissue Culture Infective Dose).[29]

-

Calculation: Compare the titer of the virus exposed to the disinfectant with the titer of a virus control (exposed to a placebo). A ≥ 4-log10 reduction in virus titer is typically required to demonstrate virucidal activity.[30]

Caption: Workflow for a virucidal suspension test.

Conclusion

This compound is a versatile cationic surfactant with a potent, broad-spectrum antimicrobial activity.[1] Its primary strength lies in its efficacy against Gram-positive bacteria, fungi, and enveloped viruses, which is driven by its ability to disrupt microbial cell membranes.[2][10] While generally less effective against Gram-negative bacteria, bacterial spores, and non-enveloped viruses, its activity profile makes it a valuable component in a wide array of disinfectant and preservative formulations.[16][26] For drug development and research professionals, a thorough understanding of its spectrum, mechanism, and the standardized protocols for its evaluation is essential for its effective and appropriate application.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. idosi.org [idosi.org]

- 7. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring whether Benzalkonium Chloride could be effective against SARS-CoV-2 - Pharmaceutical Technology [pharmaceutical-technology.com]

- 9. This compound - LKT Labs [lktlabs.com]

- 10. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 11. Benzalkonium | C22H40N+ | CID 2330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synergistic Antibacterial Activity of this compound and Cu-Bearing Duplex Stainless Steel against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topical effect of this compound on wound healing and potential cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.plos.org [journals.plos.org]

- 15. scispace.com [scispace.com]

- 16. echemi.com [echemi.com]

- 17. Reduction of cytotoxicity of benzalkonium chloride and octenidine by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition effect of belzalkonium chloride treatment on growth of common food contaminating fungal species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. academic.oup.com [academic.oup.com]

- 23. In vitro fungicidal activity of biocides against pharmaceutical environmental fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scite.ai [scite.ai]

- 27. Benzalkonium Chloride Demonstrates Concentration-Dependent Antiviral Activity Against Adenovirus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Benzalkonium Susceptibility Assays (MIC and MBC Determination) [bio-protocol.org]

- 29. New Method for Evaluation of Virucidal Activity of Antiseptics and Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 30. To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating” - PMC [pmc.ncbi.nlm.nih.gov]

- 31. US8697140B2 - Virucidal disinfectant - Google Patents [patents.google.com]

- 32. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Surfactant Properties of Benzalkonium Bromide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzalkonium bromide (BB), a quaternary ammonium (B1175870) cationic surfactant, is a prominent compound in the pharmaceutical and biotechnology industries.[1] Its amphiphilic molecular structure, featuring a hydrophilic quaternary ammonium head group and a hydrophobic alkyl chain of varying length (typically C12, C14, and C16), underpins its profound surface-active properties in aqueous solutions.[1] This technical guide provides a comprehensive overview of the core surfactant properties of this compound, including its critical micelle concentration (CMC), thermodynamics of micellization, and aggregation behavior. Detailed experimental protocols and visualizations are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Surfactant Properties and Quantitative Data

The surfactant properties of this compound are dictated by its tendency to adsorb at interfaces and to self-assemble into micelles above a certain concentration. These properties are critical to its function as a solubilizing agent, emulsifier, and antimicrobial preservative.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that defines the concentration at which this compound monomers in an aqueous solution begin to form micelles.[2] This transition is accompanied by abrupt changes in the physicochemical properties of the solution, such as surface tension and conductivity. The CMC is influenced by several factors, including temperature, the presence of electrolytes, and the length of the hydrophobic alkyl chain.[3]

Table 1: Critical Micelle Concentration (CMC) of this compound and its Analogs under Various Conditions

| Surfactant | Solvent System | Temperature (°C) | CMC (mM) | Method |

| Benzalkonium Chloride (BKC) | Water | 25 | 1.32 (approx.) | Conductivity |

| Benzalkonium Chloride (BKC) | Water | 25 | 0.008% (w/v) | Surface Tension |

| Benzalkonium Chloride (C12) | Water | 25 | ~4.6 | Not Specified |

| Benzalkonium Chloride (C14) | Water | 25 | ~1.2 | Not Specified |

| Benzalkonium Chloride (C16) | Water | 25 | ~0.3 | Not Specified |

| Benzalkonium Chloride (BKC) | 0.01 M KCl | 25 | Lower than in pure water | Conductivity |

| Benzalkonium Chloride (BKC) | 0.01 M MgSO4 | 25 | Lower than in pure water | Conductivity |

| Benzalkonium Chloride (BKC) | Aqueous | 25.15 | Not specified | Conductivity, Surface Tension |

| Benzalkonium Chloride (BKC) | Aqueous | 30.15 | Not specified | Conductivity |

| Benzalkonium Chloride (BKC) | Aqueous | 35.15 | Not specified | Conductivity |

| Benzalkonium Chloride (BKC) | Aqueous | 40.15 | Not specified | Conductivity |

| Benzalkonium Chloride (BKC) | Aqueous | 45.15 | Not specified | Conductivity |

| Benzalkonium Chloride (BKC) | Aqueous | 50.15 | Not specified | Conductivity |

| Benzalkonium Chloride (BKC) | Aqueous | 55.15 | Not specified | Conductivity |

| Benzalkonium Chloride (BKC) | Aqueous | 60.15 | Not specified | Conductivity |

Note: Benzalkonium chloride (BKC) is a close analog of this compound and its properties are often studied interchangeably. The CMC values can vary based on the specific mixture of alkyl chain lengths in the commercial product.

Thermodynamics of Micellization

The process of micelle formation is a spontaneous event driven by thermodynamic factors. The key thermodynamic parameters of micellization for benzalkonium chloride, a close analog of this compound, are the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.[4][5]

The spontaneity of the micellization process is indicated by a negative ΔG°mic. The process is generally entropy-driven, primarily due to the hydrophobic effect, where the ordering of water molecules around the hydrophobic tails of the surfactant monomers is disrupted upon micelle formation, leading to an increase in the overall entropy of the system.[6]

Table 2: Thermodynamic Parameters of Micellization for Benzalkonium Chloride (BKC) in Aqueous Solution

| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |

| 298.15 | Negative | Exothermic/Endothermic | Positive |

| 303.15 | Negative | Exothermic/Endothermic | Positive |

| 308.15 | Negative | Exothermic/Endothermic | Positive |

| 313.15 | Negative | Exothermic/Endothermic | Positive |

| 318.15 | Negative | Exothermic/Endothermic | Positive |

| 323.15 | Negative | Exothermic/Endothermic | Positive |

| 328.15 | Negative | Exothermic/Endothermic | Positive |

| 333.15 | Negative | Exothermic/Endothermic | Positive |

Note: The exact values can vary depending on the experimental conditions and the specific composition of the benzalkonium salt. The enthalpy of micellization can be either exothermic or endothermic depending on the temperature, often exhibiting a U-shaped behavior.[5][7]

Experimental Protocols

Accurate determination of the surfactant properties of this compound is crucial for its effective application. The following are detailed methodologies for key experiments.

Determination of CMC by Surface Tensiometry (Wilhelmy Plate Method)

This method measures the change in surface tension of an aqueous solution as a function of this compound concentration. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly.

Materials:

-

This compound

-

High-purity deionized water

-

Surface tensiometer with a Wilhelmy plate (platinum)[8][9][10]

-

Precision balance

-

Volumetric flasks and pipettes

-

Temperature-controlled sample vessel

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

-

Measurement: a. Place the lowest concentration solution in the temperature-controlled vessel and allow it to equilibrate. b. Immerse the Wilhelmy plate into the solution.[11] c. Record the surface tension reading once it has stabilized. d. Repeat the measurement for each successive dilution, moving from the lowest to the highest concentration.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the breakpoint in the resulting curve.

Workflow for CMC determination by surface tensiometry.

Determination of CMC by Conductometry

This technique is suitable for ionic surfactants like this compound. It relies on the change in the molar conductivity of the solution with increasing surfactant concentration. The CMC is identified by a distinct change in the slope of the conductivity versus concentration plot.

Materials:

-

This compound

-

High-purity deionized water

-

Conductivity meter and probe

-

Precision balance

-

Volumetric flasks and pipettes

-

Temperature-controlled water bath

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water.

-

Titration Setup: Place a known volume of deionized water in a temperature-controlled vessel.

-

Measurement: a. Measure the initial conductivity of the deionized water. b. Incrementally add small, known volumes of the this compound stock solution to the water, allowing the solution to equilibrate after each addition. c. Record the conductivity after each addition.

-

Data Analysis: Plot the specific conductivity as a function of the this compound concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Workflow for CMC determination by conductometry.

Determination of CMC by Fluorescence Spectroscopy using Pyrene (B120774) Probe

This sensitive method utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene has a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic micellar core, leading to a change in the ratio of the intensities of its first and third vibronic peaks (I1/I3).

Materials:

-

This compound

-

High-purity deionized water

-

Pyrene (as a stock solution in a suitable solvent like acetone (B3395972) or methanol)

-

Fluorescence spectrophotometer

-

Volumetric flasks and micropipettes

Procedure:

-

Solution Preparation: Prepare a series of this compound solutions in deionized water, covering a concentration range around the expected CMC.

-

Probe Addition: To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10-6 M. Ensure the volume of the organic solvent added is minimal to not affect the micellization.

-

Equilibration: Allow the solutions to equilibrate.

-

Fluorescence Measurement: a. Set the excitation wavelength to approximately 335 nm. b. Record the emission spectrum from 350 to 450 nm. c. Measure the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks.

-

Data Analysis: Plot the ratio of the fluorescence intensities (I1/I3) as a function of the logarithm of the this compound concentration. A sigmoidal decrease in the I1/I3 ratio will be observed, and the CMC is determined from the inflection point of this curve.[12][13][14]

Workflow for CMC determination by fluorescence spectroscopy.

Cellular Effects and Signaling Pathways

Beyond its fundamental surfactant properties, this compound exerts significant biological effects, primarily through its interaction with cell membranes. This interaction can lead to membrane disruption and subsequently trigger various cellular signaling pathways.

Mechanism of Action and Membrane Disruption

As a cationic surfactant, the positively charged headgroup of this compound interacts with the negatively charged components of cell membranes, such as phospholipids (B1166683) and proteins. This electrostatic attraction facilitates the insertion of the hydrophobic alkyl chain into the lipid bilayer, disrupting its integrity and leading to increased permeability, leakage of cellular contents, and ultimately cell death.

Induction of Apoptosis and Reactive Oxygen Species (ROS) Formation

At sub-lethal concentrations, this compound can induce programmed cell death, or apoptosis, in various cell types.[15][16][17] This process is often mediated through the mitochondrial pathway. This compound can cause mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c.[15][18] This, in turn, activates a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis.[15]

Furthermore, this compound has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[19][20] This oxidative stress can damage cellular components and further contribute to the apoptotic process.

Conceptual signaling pathway of this compound.

Conclusion

This compound is a cationic surfactant with well-defined physicochemical properties that are fundamental to its widespread use in research and pharmaceutical development. A thorough understanding of its CMC, the thermodynamics of its micellization, and its interactions with biological systems is paramount for its effective and safe application. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for scientists and researchers working with this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride | PLOS One [journals.plos.org]

- 4. sci-rad.com [sci-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sci-rad.com [sci-rad.com]

- 8. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 9. Wilhelmy plate - Wikipedia [en.wikipedia.org]

- 10. What is Surface Tension?:Kyowa Interface Science [face-kyowa.co.jp]

- 11. biolinscientific.com [biolinscientific.com]

- 12. rsc.org [rsc.org]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. e-century.us [e-century.us]

- 16. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzalkonium chloride disinfectants induce apoptosis, inhibit proliferation, and activate the integrated stress response in a 3-D in vitro model of neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Exploring the defense strategies of benzalkonium chloride exposures on the antioxidant system, photosynthesis and ROS accumulation in Lemna minor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Environmental Fate of Benzalkonium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of benzalkonium bromide (BAB), a widely used quaternary ammonium (B1175870) compound. This document details the biotic and abiotic processes that contribute to its transformation in the environment, offering insights for environmental risk assessment and the development of more sustainable alternatives.

Introduction

This compound is a cationic surfactant with broad-spectrum antimicrobial properties, leading to its extensive use in disinfectants, antiseptics, and preservatives. Its widespread application results in its release into various environmental compartments, including wastewater, surface water, and soil. Understanding the degradation pathways of BAB is crucial for evaluating its environmental persistence, potential toxicity of its transformation products, and its overall ecological impact.

Core Degradation Pathways

The environmental degradation of this compound is primarily driven by two main processes: biodegradation and photodegradation. Adsorption to sludge and sediment also plays a significant role in its environmental distribution.

Biodegradation

Biodegradation is the primary mechanism for the removal of this compound from the environment. A diverse range of microorganisms, particularly bacteria, have been shown to degrade this compound.

2.1.1 Aerobic Biodegradation

Under aerobic conditions, several bacterial species, most notably from the genus Pseudomonas, have been identified as capable of utilizing this compound as a carbon and nitrogen source. The degradation process typically involves a series of enzymatic reactions that break down the complex structure of the molecule.

The primary aerobic biodegradation pathway involves the initial cleavage of the alkyl chain from the quaternary nitrogen atom. This is a crucial detoxification step, as the resulting metabolite, benzyldimethylamine (BDMA), is significantly less toxic than the parent compound. Subsequent degradation steps involve the oxidation of the alkyl chain and the aromatic ring.

Two main pathways have been proposed for the degradation of the alkyl chain:

-

ω-Oxidation followed by β-Oxidation: This pathway begins with the oxidation of the terminal methyl group of the alkyl chain to a carboxylic acid. The resulting fatty acid then undergoes sequential cleavage of two-carbon units through β-oxidation.

-

α-Oxidation: This pathway involves the removal of one carbon atom at a time from the carboxyl end of the alkyl chain.

The aromatic ring of the resulting intermediates is then typically cleaved by dioxygenase enzymes, leading to the formation of smaller organic acids that can enter central metabolic pathways.

2.1.2 Anaerobic Biodegradation

This compound is generally considered to be recalcitrant to degradation under anaerobic conditions. Its antimicrobial properties can also inhibit microbial activity in anaerobic environments, such as in sludge digesters.

Photodegradation

Photodegradation of this compound can occur in the presence of light, particularly ultraviolet (UV) radiation. Direct photolysis of this compound is generally a slow process. However, the degradation can be significantly accelerated by the presence of photosensitizers, such as titanium dioxide (TiO2) and humic acids, which are naturally present in the environment.

The photodegradation process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the this compound molecule. The primary photodegradation pathway is believed to involve the cleavage of the benzyl-nitrogen bond, leading to the formation of benzyl (B1604629) and dimethylalkylamine radicals. These radicals can then undergo further oxidation and degradation.

Quantitative Data on Degradation

The rate of this compound degradation is influenced by various environmental factors, including the microbial community present, temperature, pH, and the presence of other organic matter.

| Environmental Matrix | Degradation Rate/Half-life | Conditions | Reference |

| Activated Sludge | Specific aqueous phase utilization rate: 1.25 mg BAC/g VSS/h | Aerobic | [1][2] |

| Activated Sludge | Specific solid phase utilization rate: 0.31 mg BAC/g VSS/h | Aerobic | [1][2] |

| Sewage | Biotransformation rate: 24.3 µM/hr | Aerobic, enriched microbial community | [3] |

| Soil | Biotransformation rate: 17.8 µM/hr | Aerobic, enriched microbial community | [3] |

| Sea Sediment | Biotransformation rate: 2.8 µM/hr | Aerobic, enriched microbial community | [3] |

| Water | Estimated half-life: 38 days | Aerobic | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the degradation of this compound.

Aerobic Biodegradation Study

This protocol outlines a typical laboratory experiment to assess the aerobic biodegradation of this compound by a pure bacterial culture, such as Pseudomonas sp.

4.1.1 Materials

-

Pseudomonas sp. strain capable of degrading this compound.

-

Minimal Salts Medium (MSM):

-

K2HPO4: 1.5 g/L

-

KH2PO4: 0.5 g/L

-

(NH4)2SO4: 1.0 g/L

-

MgSO4·7H2O: 0.2 g/L

-

FeSO4·7H2O: 0.01 g/L

-

CaCl2·2H2O: 0.02 g/L

-

-

This compound stock solution (1000 mg/L).

-

Sterile flasks and other labware.

-

Shaking incubator.

-

HPLC system for analysis.

4.1.2 Procedure

-

Inoculum Preparation: Culture the Pseudomonas sp. strain in a nutrient-rich medium (e.g., Luria-Bertani broth) overnight at 30°C with shaking. Harvest the cells by centrifugation and wash twice with sterile MSM to remove residual nutrient medium. Resuspend the cells in MSM to a desired optical density (e.g., OD600 of 1.0).

-

Experimental Setup: In sterile flasks, prepare the MSM containing this compound at the desired initial concentration (e.g., 50 mg/L).

-

Inoculation: Inoculate the flasks with the prepared bacterial suspension to a final OD600 of 0.1.

-

Incubation: Incubate the flasks at 30°C with shaking (e.g., 150 rpm) in the dark to prevent photodegradation.

-

Sampling: At regular time intervals, withdraw samples from the flasks for analysis.

-

Analysis: Centrifuge the samples to remove bacterial cells. Analyze the supernatant for the concentration of this compound and its degradation products using a validated HPLC method.

Photodegradation Study

This protocol describes a laboratory experiment to evaluate the photodegradation of this compound in an aqueous solution.

4.2.1 Materials

-

This compound solution of known concentration.

-

UV lamp (e.g., medium-pressure mercury lamp) with known spectral output.

-

Quartz reaction vessel.

-

Magnetic stirrer.

-

HPLC system for analysis.

4.2.2 Procedure

-

Experimental Setup: Place a known volume of the this compound solution into the quartz reaction vessel.

-

Irradiation: Position the UV lamp at a fixed distance from the reaction vessel. Irradiate the solution while continuously stirring.

-

Sampling: At specific time intervals, collect aliquots of the solution.

-

Analysis: Analyze the collected samples for the concentration of this compound using a validated HPLC method.

-

Control: Run a parallel experiment in the dark to account for any degradation not caused by light.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This is a representative HPLC method for the quantification of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.02 M sodium heptane (B126788) sulfonate with 0.1% triethylamine, pH adjusted to 3.45 with phosphoric acid) in a ratio of 65:35 (v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection Wavelength: 210 nm.[5]

-

Injection Volume: 10 µL.[5]

-

Quantification: Based on a calibration curve prepared with standard solutions of this compound.

Genetic and Regulatory Pathways

The biodegradation of this compound by microorganisms like Pseudomonas sp. is orchestrated by specific genes and regulatory networks. Transcriptomic studies have revealed that upon exposure to this compound, bacteria upregulate genes involved in stress response, membrane modification, and multidrug efflux pumps.[1]

A key genetic element identified in some degrading strains is a gene cluster that encodes for enzymes such as dioxygenases, which are crucial for the cleavage of the aromatic ring of this compound and its metabolites. The expression of these genes is often tightly regulated, being induced in the presence of the target compound.[3]

Conclusion

The environmental degradation of this compound is a complex process involving both biotic and abiotic pathways. Aerobic biodegradation by microorganisms, particularly Pseudomonas species, is the most significant removal mechanism, proceeding through dealkylation and subsequent oxidation of the alkyl chain and aromatic ring. Photodegradation can also contribute to its removal, especially in the presence of photosensitizers. The persistence of this compound in the environment is influenced by a variety of factors, and its potential for bioaccumulation and toxicity necessitates a thorough understanding of its fate. This technical guide provides a foundational understanding for researchers and professionals working to assess and mitigate the environmental impact of this widely used biocide.

References

- 1. Transcriptomic signature of bacteria exposed to benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation and modeling of benzalkonium chloride inhibition and biodegradation in activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodegradation of benzalkonium chlorides singly and in mixtures by a Pseudomonas sp. isolated from returned activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

A Technical Guide to the Laboratory Synthesis and Purification of Benzalkonium Bromide

This document provides a comprehensive technical overview for the synthesis and purification of benzalkonium bromide homologues, intended for researchers, scientists, and professionals in drug development. It details the prevalent synthesis methodology, purification protocols, and analytical techniques for quality assessment.

Introduction

This compound (BKB) is a quaternary ammonium (B1175870) compound and a cationic surfactant with a broad spectrum of antimicrobial activity.[1][2] It is widely used as a disinfectant, biocide, and preservative in pharmaceutical, cosmetic, and industrial applications.[2][3][4][5] The general structure consists of a benzyl (B1604629) group and two methyl groups attached to a nitrogen atom, along with an n-alkyl chain of varying length (typically C8 to C18).[6] The biocidal efficacy of this compound is dependent on the length of this n-alkyl chain, with different homologues showing optimal activity against different types of microorganisms.[7] For laboratory and research purposes, the synthesis of specific, high-purity this compound homologues is often necessary.

The primary mechanism of its antimicrobial action involves the disruption of microbial cell membranes.[1][2][8] The positively charged cationic head of the molecule interacts electrostatically with the negatively charged components of the cell membrane, leading to disorganization, increased permeability, and leakage of essential cellular contents, ultimately causing cell death.[2]

Synthesis of this compound

The most common and straightforward method for synthesizing this compound in a laboratory setting is through the quaternization of a tertiary amine, a type of Menshutkin reaction.[5][9] This involves the reaction of N,N-dimethylbenzylamine with a long-chain n-alkyl bromide.[5] Alternatively, N,N-dimethylalkylamine can be reacted with benzyl bromide.[4] The reaction is typically performed under reflux in a suitable solvent.[3]

General Reaction Scheme

The synthesis follows the reaction:

N,N-dimethylbenzylamine + n-Alkyl bromide → N-benzyl-N,N-dimethyl-N-alkylammonium bromide

// Invisible nodes and edges for alignment {rank=min; reactant1; reactant2;} {rank=max; product;} } /dot

Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of N-benzyl-N,N-dimethyldodecyl-1-ammonium bromide (C12 homologue). The molar quantities can be adjusted for other alkyl chain lengths (C8-C20).[3][4]

Materials:

-

N,N-dimethylbenzylamine

-

1-Bromododecane (or other 1-bromo-alkane)

-

Ethanol (B145695) or Butanone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N,N-dimethylbenzylamine (0.1 mole) in 100 mL of anhydrous ethanol or butanone.[3][4]

-

Add an equimolar amount of the appropriate 1-bromo-alkane (0.1 mole), for example, 1-bromododecane.[3]

-

Heat the mixture to reflux with constant stirring. The reaction time can vary, but a period of 24-28 hours is often sufficient for high conversion.[3]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a solid or a viscous oil.[3]

Purification of this compound

The crude product from the synthesis contains unreacted starting materials and potential side products. Purification is essential to achieve the high purity (typically ≥95%) required for laboratory and pharmaceutical applications.[6][10] Recrystallization is the most common and effective method.[3][4][8] For more challenging purifications, column chromatography may be employed.[7]

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Acetone (B3395972) or Butanone (dry)

-

Diethyl ether

-

Beaker or Erlenmeyer flask

-

Buchner funnel and flask

-

Vacuum source

Procedure:

-

Transfer the crude this compound to a beaker or Erlenmeyer flask.

-

Add a minimal amount of hot acetone or butanone to dissolve the crude product completely.[3][4]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals on the filter with a small amount of cold diethyl ether to remove residual soluble impurities.[3]

-

Dry the purified white crystals under vacuum to a constant weight.

-

The process can be repeated if higher purity is required.[11]

Workflow and Data

The overall process from synthesis to purified product can be visualized as a sequential workflow. The efficiency of this process is measured by the reaction yield and the purity of the final product.

// Nodes start [label="Starting Materials\n(N,N-Dimethylbenzylamine, n-Alkyl Bromide)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Quaternization Reaction\n(Reflux in Ethanol/Butanone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaporation [label="Solvent Evaporation\n(Rotary Evaporator)", fillcolor="#FBBC05", fontcolor="#202124"]; crude_product [label="Crude Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; recrystallization [label="Recrystallization\n(Acetone or Butanone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; filtration [label="Filtration & Washing\n(Wash with Diethyl Ether)", fillcolor="#FBBC05", fontcolor="#202124"]; drying [label="Vacuum Drying", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Purified this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reaction; reaction -> evaporation [label="24-28 hours"]; evaporation -> crude_product; crude_product -> recrystallization; recrystallization -> filtration [label="Cool to crystallize"]; filtration -> drying; drying -> final_product; } /dot

Quantitative Data

The yields and physical properties of this compound homologues vary with the length of the alkyl chain. The following table summarizes data adapted from published literature.[3]

| Alkyl Chain | Homologue | Yield (%) | Melting Point (°C) |

| C8 | Octyl | 85 | 53-63 |

| C10 | Decyl | 92 | 36-39 |

| C12 | Dodecyl | 95 | 38-43 |

| C14 | Tetradecyl | 94 | 30-49 |

| C16 | Hexadecyl | 91 | 77-80 |

| C18 | Octadecyl | 88 | 84-88 |

| C20 | Eicosyl | 85 | 86-92 |

| Table 1: Synthesis yields and melting points for various this compound homologues. Data sourced from Kuca et al.[3][7] |

Quality Control and Analysis

Ensuring the purity of the synthesized this compound is critical. Several analytical methods can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being one of the most robust and widely used techniques.[12][13]

// Nodes bak [label="this compound\n(Positively Charged)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; membrane [label="Microbial Cell Membrane\n(Negatively Charged)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; interaction [label="Electrostatic Interaction & Adsorption", fillcolor="#FBBC05", fontcolor="#202124"]; disruption [label="Membrane Disorganization\n& Increased Permeability", fillcolor="#FBBC05", fontcolor="#202124"]; leakage [label="Leakage of Intracellular Contents\n(Ions, Metabolites)", fillcolor="#34A853", fontcolor="#FFFFFF"]; death [label="Cell Lysis & Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges bak -> interaction; membrane -> interaction; interaction -> disruption; disruption -> leakage; leakage -> death; } /dot

Experimental Protocol: HPLC Analysis

This protocol provides a representative method for the determination of this compound purity and the separation of its homologues.

Instrumentation & Conditions: [3][7][13]

-

HPLC System: Standard system with a UV detector.

-

Column: Waters Spherisorb Cyano (CN), 5 µm, 250 x 4.6 mm. A C18 column can also be used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and 0.1 M sodium acetate (B1210297) buffer (pH adjusted to 5.0 with acetic acid) in a 45:55 ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 263 nm.

-

Column Temperature: 25°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of a this compound reference standard in the mobile phase. Create a series of working standards by serial dilution to generate a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration.

-

Analysis: Inject equal volumes (e.g., 10 µL) of the standards and the sample into the HPLC system.

-

Quantification: Calculate the purity of the synthesized product by comparing the peak area of the analyte to the calibration curve generated from the reference standards. The method can also resolve different alkyl homologues present in a mixture.

Other Analytical Methods

-

Titration: A two-phase titration using sodium tetraphenylboron can determine the total content of quaternary ammonium compounds.[12][13]

-

NMR Spectroscopy: 1H-NMR and 13C-NMR are used to confirm the chemical structure of the synthesized compounds.[3]

-

Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the target compound.[3]

-

Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and assess the purity of fractions.[3]

Conclusion

The synthesis of specific this compound homologues via the quaternization of N,N-dimethylbenzylamine is a reliable and high-yielding process suitable for laboratory-scale production. Effective purification, primarily through recrystallization from solvents like acetone, is crucial for obtaining the high-purity material required for research and development. The purity and identity of the final product should be rigorously confirmed using established analytical techniques such as HPLC and NMR spectroscopy. This guide provides the fundamental protocols and data necessary for the successful synthesis and characterization of this compound for scientific applications.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of Benzalkonium Salts Differing in the Length of a Side Alkyl Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - LKT Labs [lktlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of this compound Content by HPLC - IRO Biocide [irobiocide.com]

- 13. benchchem.com [benchchem.com]

Early studies on the discovery and development of Benzalkonium bromide

An In-depth Technical Guide on the Early Discovery and Development of Benzalkonium Bromide

Introduction

This compound (BB), a member of the quaternary ammonium (B1175870) compounds (QACs), is a cationic surfactant renowned for its broad-spectrum antimicrobial properties. First reported in 1935, it has become a cornerstone biocide, preservative, and antiseptic in a multitude of pharmaceutical, clinical, and industrial applications.[1] This technical guide provides a comprehensive overview of the seminal studies related to the discovery and development of this compound, with a focus on its initial synthesis, the elucidation of its antimicrobial action, and early efficacy and toxicity assessments. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this critical compound.

Discovery and Historical Context

The discovery of the potent antimicrobial properties of quaternary ammonium compounds is credited to German pathologist and bacteriologist Gerhard Domagk. In 1935, Domagk published a paper entitled 'A new class of disinfection material' in the journal Deutsche Medizinische Wochenschrift, introducing benzalkonium chloride to the public.[2] This discovery was a pivotal moment in the history of disinfection and antisepsis. Domagk's work demonstrated that attaching an aliphatic group to the quaternary nitrogen atom enhanced the biocidal properties of the compound, leading to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first-generation quaternary ammonium compound.[3] This breakthrough emerged from a systematic investigation into the therapeutic potential of various chemical compounds at IG Farbenindustrie, where Domagk directed research.[4][5] His findings laid the groundwork for the development of sulfa drugs, the first class of antibiotics, for which he was awarded the Nobel Prize in Physiology or Medicine in 1939.[2][6][7]

Early Synthesis

The foundational synthesis of this compound and its analogues, such as the more commonly referenced Benzalkonium chloride (BAC), is achieved through the Menshutkin reaction. This chemical process involves the quaternization of an amine.

General Synthesis Protocol

The synthesis involves a chemical reaction between a tertiary amine, specifically an N,N-dimethylalkylamine, and an alkyl halide like benzyl chloride or benzyl bromide.[8][9] The nitrogen atom of the amine attacks the benzyl group, forming a quaternary ammonium salt, which is the core structure of the benzalkonium compound.[8] The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, which facilitates the reaction at room temperature to produce good yields.[9]

General Reaction Scheme:

N,N-dimethylalkylamine + Benzyl bromide → N-Alkyl-N-benzyl-N,N-dimethylammonium bromide

Following the synthesis, the crude product is purified, often by crystallization from a solvent mixture like acetonitrile/acetone, to remove impurities and by-products, ensuring the stability and safety of the final product.[8][9]

Mechanism of Antimicrobial Action

The biocidal efficacy of this compound stems from its nature as a cationic surfactant.[10][11] The primary mode of action is the disruption of the microbial cell membrane, a multi-step process that ultimately leads to cell death.[12][13]

-

Adsorption and Binding: The positively charged cationic head of the benzalkonium molecule is electrostatically attracted to and binds with negatively charged components, such as phospholipids (B1166683) and proteins, on the surface of microbial cell membranes.[12][13]

-

Membrane Disruption: The lipophilic (alkyl chain) part of the molecule intercalates into the lipid bilayer of the cell membrane.[10][14] This disrupts the membrane's structural integrity, leading to disorganization and an increase in permeability.[11][13]

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, including ions (like potassium), nucleotides, metabolites, and enzymes.[9][10][13]

-

Cell Death: This irreversible loss of cellular contents and the disruption of critical metabolic processes result in cell lysis and death.[10][11][13]

This multi-targeted mechanism makes it difficult for microbes to develop resistance.[10]

Early Antimicrobial Efficacy Studies

Early investigations into the antimicrobial efficacy of this compound focused on determining the minimum concentration required to inhibit or kill a broad range of microorganisms. These studies were crucial in establishing its utility as a disinfectant and preservative.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

A foundational method used in early studies was the broth dilution test to determine the Minimum Inhibitory Concentration (MIC).[12][15]

-

Preparation of Stock Solution: A standardized stock solution of this compound is prepared in a suitable sterile solvent.

-

Serial Dilutions: A series of twofold dilutions of the stock solution are made in test tubes containing a liquid microbial growth medium (e.g., Mueller-Hinton Broth).[12]

-

Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubation: The inoculated tubes are incubated under conditions suitable for microbial growth (e.g., 24 hours at 37°C).

-

Observation: The tubes are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[12]

Summary of Early Antimicrobial Activity

The following table summarizes representative MIC values from early and foundational research, demonstrating the broad-spectrum activity of benzalkonium compounds.

| Microorganism | Type | MIC (mg/L or µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 0.02 - 6 mM | [9] |

| Bacillus subtilis | Gram-positive Bacteria | 0.02 - 6 mM | [9] |

| Escherichia coli | Gram-negative Bacteria | 0.02 - 6 mM | [9] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.02 - 6 mM | [9] |

| Streptococcus agalactiae | Gram-positive Bacteria | MIC90 = 3.12 mg/L | [15][16] |

| Candida albicans | Fungi | 0.1 - 12 mM | [9] |

| Aspergillus niger | Fungi | 0.1 - 12 mM | [9] |

| Penicillium chrysogenum | Fungi | 0.1 - 12 mM | [9] |

Note: mM values from the source have been retained for accuracy. Conversion to mg/L depends on the specific molecular weight of the benzalkonium analogue tested.

Early Toxicity Studies

Concurrent with efficacy testing, early research also focused on the toxicity profile of this compound to ensure its safety for various applications. These studies involved both in vitro and in vivo models.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Eukaryotic cells (e.g., human keratinocytes, HaCaT) are seeded into a 96-well plate and allowed to adhere overnight.[1][14]

-

Compound Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium without the compound. The plates are incubated for a specified period (e.g., 24 hours).[17]

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for several hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.

-